Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Thiazol-2-ylcarbamates are a class of compounds that have been studied for their potential medicinal properties . They contain a thiazole ring, which is a type of heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of thiazol-2-ylcarbamates typically involves the reaction of an appropriate amine with a carbonyl compound to form the thiazole ring . The specific reactants and conditions would depend on the desired substituents on the thiazole ring .Molecular Structure Analysis
The molecular structure of thiazol-2-ylcarbamates can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazol-2-ylcarbamates, such as their solubility and melting point, would depend on the specific substituents on the thiazole ring .Scientific Research Applications
Antitumor and Antifilarial Activity
The synthesis of 2,4-disubstituted thiazoles, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, has shown potential antitumor and antifilarial activities. One study found methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate to inhibit leukemia L1210 cell proliferation effectively, with an IC50 of 3.2 microM, indicating its cytotoxic activity primarily through mitotic blocking. Additionally, it demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, although it was inactive against Brugia pahangi at a dosage of 100 mg/kg x 5 days (Yatendra Kumar et al., 1993).
GABA Receptor Modulation
Research into the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function in compounds related to gamma-aminobutyric acid (GABA) has provided insights into GABA receptor modulation. These compounds demonstrated weak agonist and partial agonist profiles at GABA(A) receptors, showing the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical carboxyl group bioisoster. This suggests potential applications in neurological disorders where modulation of GABAergic activity is beneficial (M. Lolli et al., 2006).
Agricultural Applications
The study of carbendazim and tebuconazole, both containing the carbamate moiety, in agricultural applications through solid lipid nanoparticles and polymeric nanocapsules has shown improved delivery mechanisms for fungicides. These carrier systems offer advantages such as altered release profiles, reduced environmental toxicity, and enhanced efficacy against fungal diseases in plants, demonstrating the broader applicability of carbamate derivatives in agricultural settings (E. Campos et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-11(2)9-22-16(21)19-15-18-13(10-23-15)8-14(20)17-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASHZIJMNNRUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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